molecular formula C14H16N2O3S2 B2600747 N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1188363-04-3

N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Cat. No.: B2600747
CAS No.: 1188363-04-3
M. Wt: 324.41
InChI Key: BMYKTVRFNIPRBC-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves the reaction of 1-benzothiophen-5-ylmethanol with methanesulfonyl chloride to form the methanesulfonyl derivative. This intermediate is then reacted with pyrrolidine-2-carboxamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is unique due to its combination of the benzothiophene core with the methanesulfonyl and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-21(18,19)16-7-2-3-12(16)14(17)15-11-4-5-13-10(9-11)6-8-20-13/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYKTVRFNIPRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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